Decyl Phosphorodichloridate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

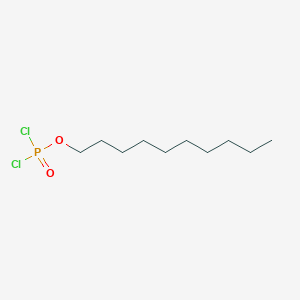

Decyl Phosphorodichloridate is an organophosphorus compound with the chemical formula C10H21Cl2O2P. It is a member of the phosphorochloridate family, which are characterized by their tetrahedral shape and sensitivity to hydrolysis . This compound is typically a colorless liquid and is used in various chemical reactions and industrial applications.

Preparation Methods

Decyl Phosphorodichloridate can be synthesized through the reaction of decanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction typically involves the gradual addition of decanol to phosphorus oxychloride while maintaining a low temperature to control the exothermic reaction. The mixture is then stirred for several hours to ensure complete reaction, resulting in the formation of this compound .

Industrial production methods often involve the use of catalysts to enhance the reaction rate and yield. Microporous zeolites, for example, have been used as catalysts in the synthesis of similar compounds .

Chemical Reactions Analysis

Decyl Phosphorodichloridate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form decyl phosphate and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form decyl phosphate esters and hydrochloric acid.

Substitution Reactions: Can react with nucleophiles such as amines and thiols to form corresponding phosphoramidates and phosphorothioates.

Common reagents used in these reactions include water, alcohols, amines, and thiols. The major products formed from these reactions are decyl phosphate esters, phosphoramidates, and phosphorothioates .

Scientific Research Applications

Decyl Phosphorodichloridate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.

Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.

Industry: Utilized in the production of surfactants, emulsifiers, and corrosion inhibitors

Mechanism of Action

The mechanism of action of Decyl Phosphorodichloridate involves its reactivity with nucleophiles. The compound’s phosphorus atom is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This leads to the formation of various phosphoric acid derivatives, which can further participate in biochemical and chemical processes .

Comparison with Similar Compounds

Decyl Phosphorodichloridate can be compared with other phosphorochloridates such as ethyl phosphorodichloridate and octyl phosphorodichloridate.

Similar compounds include:

- Ethyl Phosphorodichloridate

- Octyl Phosphorodichloridate

- Dothis compound

This compound’s longer alkyl chain makes it more hydrophobic, which can be advantageous in certain industrial and biochemical applications.

Properties

IUPAC Name |

1-dichlorophosphoryloxydecane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21Cl2O2P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXLEQAPNUXRME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOP(=O)(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21Cl2O2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-hydroxy-3-[4-(trifluoromethoxy)phenyl]propanoate](/img/structure/B13689979.png)

![3-[[4-(5-Pyrimidinyl)phenyl]amino]benzoic Acid](/img/structure/B13690019.png)

![8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13690031.png)

![3-Acetyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B13690052.png)

![Methyl 5-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13690053.png)